

The Discovery and Development of Enpp-1-IN-17: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of the innate immune system, primarily through its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the STING (Stimulator of Interferon Genes) pathway. By degrading extracellular cGAMP, ENPP1 dampens anti-tumor immune responses, making it a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of the discovery and development of **Enpp-1-IN-17**, a potent and selective inhibitor of ENPP1. This document details its mechanism of action, chemical synthesis, and the experimental methodologies used for its characterization, presenting a comprehensive resource for researchers in the field of drug discovery and immuno-oncology.

Introduction: The Role of ENPP1 in Immunooncology

The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of cellular damage or viral infection, and initiating an immune response through the production of type I interferons. Cancer cells often release cGAMP into the tumor microenvironment, which can activate the STING pathway in surrounding immune cells, leading to an anti-tumor response.



However, the extracellular enzyme ENPP1 acts as a negative regulator of this pathway by hydrolyzing cGAMP, thereby suppressing this anti-tumor immunity.[1][2] Elevated ENPP1 expression has been correlated with poor prognosis in various cancers.[3] Inhibition of ENPP1 presents a promising therapeutic strategy to enhance the endogenous anti-tumor immune response by increasing the local concentration and half-life of cGAMP.[4]

Discovery of Enpp-1-IN-17

Enpp-1-IN-17, also identified as "example 274" in patent literature and assigned CAS number 2289736-54-3, is a potent inhibitor of ENPP1. Its discovery stemmed from structure-aided drug design and optimization of a quinazoline-based chemical scaffold.

Chemical Structure

The chemical structure of **Enpp-1-IN-17** is 1-Hydroxy-4-{[3-(4-morpholinyl)phenyl]amino}pyrido[2,3-d]pyrimidin-2(1H)-one.

Molecular Formula: C18H24N4O2

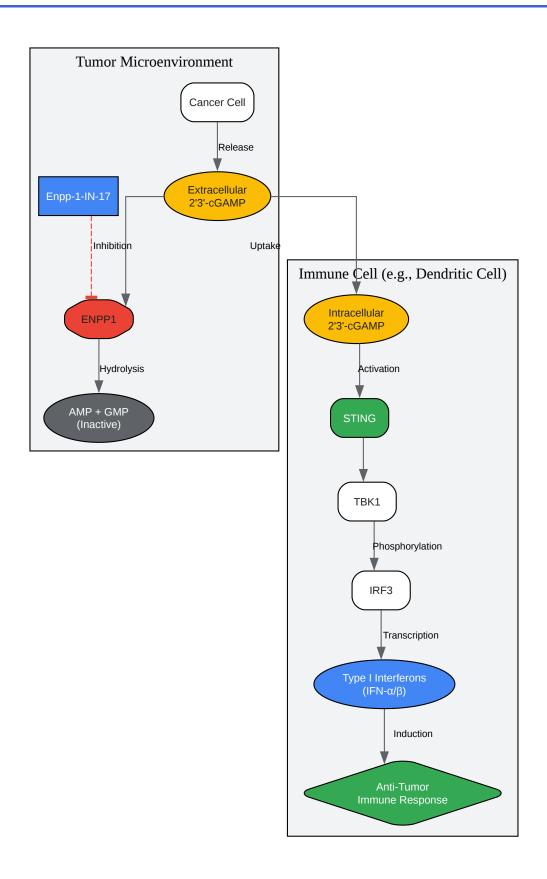
Synthesis

The synthesis of **Enpp-1-IN-17** involves a multi-step process. While the specific patent for this exact compound as an ENPP1 inhibitor is not publicly available, a general synthetic route can be inferred from related quinazoline-based ENPP1 inhibitors. The synthesis is described as being similar to that of "example 144" in patent WO2011075747A1, which, although targeting a different enzyme, provides a basis for the chemical methodology. The synthesis generally involves the construction of the core pyrido[2,3-d]pyrimidine ring system followed by the coupling of the morpholinylphenylamino side chain.

Mechanism of Action and Signaling Pathway

Enpp-1-IN-17 functions as a competitive inhibitor of ENPP1, blocking the active site of the enzyme and preventing the hydrolysis of its primary substrate, cGAMP. This leads to an accumulation of extracellular cGAMP in the tumor microenvironment, which can then be taken up by surrounding immune cells, such as dendritic cells, to activate the STING pathway.





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Figure 1: Mechanism of Action of Enpp-1-IN-17.



Quantitative Data

The following table summarizes the available quantitative data for **Enpp-1-IN-17**.

Parameter	Value	Substrate	Reference
Ki (Inhibition Constant)	100 nM - 1 μM	cGAMP	[5]
Ki (Inhibition Constant)	> 1 µM	ATP	[5]
Selectivity Ratio (cGAMP vs. ATP)	> 6.4	-	[5]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of ENPP1 inhibitors. The following sections outline the general methodologies employed in the characterization of compounds like **Enpp-1-IN-17**.

ENPP1 Inhibition Assay

A common method to assess ENPP1 inhibitory activity is a fluorescence-based assay.



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Figure 2: Workflow for ENPP1 Inhibition Assay.

Methodology:



- Reagent Preparation: Prepare an assay buffer typically containing Tris-HCl, MgCl₂, and a carrier protein like BSA to maintain enzyme stability.
- Enzyme and Inhibitor Incubation: Add a fixed concentration of recombinant human ENPP1 to the wells of a microplate. Subsequently, add varying concentrations of the test inhibitor (Enpp-1-IN-17).
- Substrate Addition: Initiate the enzymatic reaction by adding the substrate. This can be the natural substrate cGAMP, with product formation detected by a secondary assay, or a synthetic fluorogenic substrate that releases a fluorescent signal upon cleavage.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
- Signal Detection: Measure the amount of product formed. For fluorogenic substrates, this involves reading the fluorescence intensity. For cGAMP, this may involve a coupled-enzyme assay or chromatographic separation and quantification.
- Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

Cellular Assays for STING Pathway Activation

To confirm that ENPP1 inhibition leads to STING pathway activation in a cellular context, reporter assays are often employed.

Methodology:

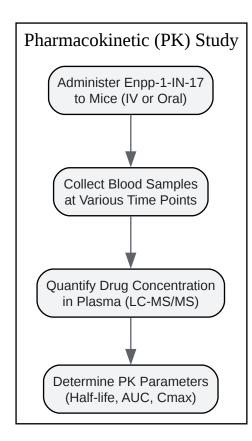
- Cell Culture: Use a human cell line, such as THP-1 monocytes, which endogenously express
 the cGAS-STING pathway components. These cells can be engineered to express a reporter
 gene (e.g., luciferase or GFP) under the control of an interferon-stimulated response element
 (ISRE).
- Treatment: Treat the reporter cells with a fixed concentration of cGAMP in the presence of varying concentrations of Enpp-1-IN-17.

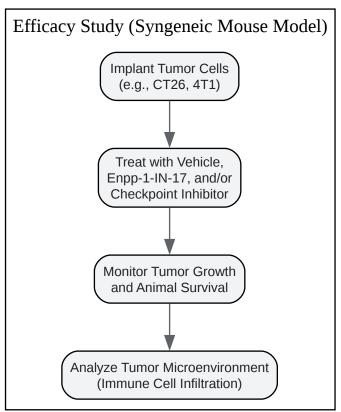


- Incubation: Incubate the cells for a sufficient period to allow for cGAMP uptake, STING activation, and reporter gene expression.
- Reporter Gene Assay: Measure the expression of the reporter gene. For luciferase, this
 involves cell lysis and addition of a luciferin substrate, followed by measurement of
 luminescence.
- Data Analysis: Increased reporter signal in the presence of the inhibitor indicates successful inhibition of ENPP1 and subsequent activation of the STING pathway.

In Vivo Pharmacokinetic and Efficacy Studies

Preclinical evaluation in animal models is essential to assess the drug-like properties and antitumor efficacy of ENPP1 inhibitors.





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